![molecular formula C14H16N2O2 B2634775 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine CAS No. 2201255-53-8](/img/structure/B2634775.png)
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine
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Overview
Description
Synthesis Analysis
Quinoline, an essential heterocyclic compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
- 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine exhibits promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .
- Quinolone derivatives, including 4-hydroxy-2-quinolones, have attracted attention in cancer research. This compound could inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Further studies are needed to validate its efficacy against specific cancer types .
Antimicrobial Properties
Anticancer Potential
Future Directions
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Target of Action
The primary target of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine: interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lower binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway, affected by 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine , is a key signaling pathway in cancer cells . By interacting with this pathway, the compound can potentially influence a variety of downstream effects related to cell growth, proliferation, and survival .
Pharmacokinetics
This suggests that the compound may have suitable bioavailability for therapeutic applications .
Result of Action
The molecular and cellular effects of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine ’s action are likely related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound could potentially induce apoptosis and inhibit proliferation in cancer cells .
properties
IUPAC Name |
4-(4-methylquinolin-2-yl)oxyoxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-14(18-13-8-17-7-11(13)15)16-12-5-3-2-4-10(9)12/h2-6,11,13H,7-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPPZOSCOBFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3COCC3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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